Vitapex

Description

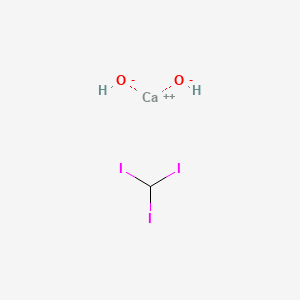

Structural Analysis of Calcium Hydroxide-Iodoform Complex

The calcium hydroxide-iodoform complex in this compound represents a sophisticated molecular system where calcium hydroxide serves as the primary alkaline therapeutic agent while iodoform functions as an antimicrobial and radiopaque component. Calcium hydroxide exists in its crystalline form as calcium dihydroxide with the molecular formula Ca(OH)₂, exhibiting a hexagonal crystal structure that contributes to its high pH and sustained alkaline properties. The compound demonstrates a molecular weight of 74.09 grams per mole and maintains its structural integrity within the paste formulation through ionic interactions with the surrounding medium.

Iodoform, chemically designated as triiodomethane with molecular formula CHI₃, constitutes the secondary major component and exhibits a distinctive yellow crystalline structure with a molecular weight of 393.73 grams per mole. The molecular structure of iodoform features a central carbon atom bonded to three iodine atoms and one hydrogen atom, creating a tetrahedral geometry that contributes to its antimicrobial properties and excellent radiopacity characteristics. Research has demonstrated that the iodoform component maintains its molecular stability within the calcium hydroxide matrix, allowing for sustained release of iodine species that provide bacteriostatic effects.

The interaction between calcium hydroxide and iodoform occurs at the molecular level through weak intermolecular forces rather than covalent bonding, which allows both components to maintain their individual therapeutic properties while functioning synergistically. Studies have shown that calcium hydroxide creates an alkaline environment with pH values reaching 12.4, which enhances the antimicrobial efficacy of iodoform while promoting hard tissue formation through stimulation of osteoblastic activity. The molecular arrangement within the paste allows for controlled release of hydroxyl ions from calcium hydroxide and iodine species from iodoform, creating a sustained therapeutic effect that extends beyond the initial application period.

Quantitative Composition and Role of Silicone Oil Additive

The quantitative composition of this compound has been precisely characterized through multiple analytical studies, revealing a consistent formulation across different manufacturers and product batches. The primary components maintain specific weight percentages that optimize both handling characteristics and therapeutic efficacy. Calcium hydroxide comprises 30.0 to 30.3 percent of the total formulation by weight, providing the primary alkaline therapeutic component. Iodoform constitutes 40.4 percent of the formulation, representing the largest single component and serving dual functions as an antimicrobial agent and radiopaque medium.

| Component | Percentage by Weight | Molecular Function | Therapeutic Role |

|---|---|---|---|

| Calcium Hydroxide | 30.0-30.3% | Alkaline pH generation | Hard tissue stimulation, endotoxin neutralization |

| Iodoform | 40.4% | Iodine release, radiopacity | Bacteriostatic action, radiographic visibility |

| Silicone Oil | 22.4% | Viscosity control, lubrication | Delivery facilitation, canal wall coating |

| Inert Components | 6.9-7.3% | Stabilization | Formulation integrity |

Silicone oil serves as a critical additive that fundamentally alters the physical and chemical properties of the calcium hydroxide-iodoform system. Comprising 22.4 percent of the total formulation, silicone oil functions as a polymeric lubricant and viscosity modifier that prevents the paste from hardening and ensures complete coating of root canal walls. The molecular structure of silicone oil consists of repeating siloxane units (Si-O-Si) with organic side chains, typically methyl groups, that create a chemically inert and biocompatible polymer with excellent flow characteristics.

The role of silicone oil extends beyond simple viscosity control to include facilitation of calcium hydroxide dissolution and sustained activity. Research has demonstrated that silicone oil maintains the calcium hydroxide in a state where it can continue to dissociate and release hydroxyl ions over extended periods, unlike conventional paste formulations that harden and limit calcium hydroxide activity. The silicone oil matrix also provides controlled release characteristics for iodoform, allowing for sustained antimicrobial activity while preventing rapid dissolution that could compromise long-term therapeutic effects. Studies have shown that the silicone oil component ensures optimal flowability measurements of 19-21 millimeters according to International Organization for Standardization 6876 standards, facilitating precise application and complete canal filling.

Comparative Molecular Profiling Against Alternative Endodontic Pastes

Comparative molecular analysis of this compound against alternative endodontic paste formulations reveals distinct advantages and limitations related to chemical composition and molecular structure. Metapex and Metapex Plus represent closely related formulations that maintain similar calcium hydroxide-iodoform-silicone oil compositions with minor variations in component ratios and additional stabilizing agents. These formulations demonstrate comparable molecular profiles to this compound, with calcium hydroxide percentages ranging from 28.75 to 30.3 percent and iodoform concentrations maintaining consistency at approximately 40 percent of the total formulation.

Endoflas presents a fundamentally different molecular approach, utilizing zinc oxide as the primary base component at 56.5 percent, combined with iodoform at 40.6 percent and barium sulfate at 1.63 percent. This zinc oxide-based formulation creates a harder, more permanent filling material compared to the non-setting characteristics of this compound, resulting in different molecular interactions and therapeutic mechanisms. The absence of calcium hydroxide in Endoflas eliminates the sustained alkaline environment that characterizes this compound, while the inclusion of barium sulfate provides alternative radiopaque properties through different molecular mechanisms.

| Paste Formulation | Primary Base | Iodoform Content | Radiopaque Agent | Setting Characteristics |

|---|---|---|---|---|

| This compound | Calcium Hydroxide (30.3%) | 40.4% | Iodoform | Non-setting |

| Metapex Plus | Calcium Hydroxide (28.75%) | 28.75% | Iodoform | Non-setting |

| Endoflas | Zinc Oxide (56.5%) | 40.6% | Barium Sulfate | Setting |

| Sodium Iodide Alternative | Calcium Hydroxide (28.75%) | Sodium Iodide (28.75%) | Sodium Iodide | Non-setting |

Recent research has focused on developing sodium iodide-based alternatives to replace traditional iodoform formulations, addressing concerns about potential adverse effects while maintaining therapeutic efficacy. These experimental formulations maintain calcium hydroxide as the primary base component while substituting sodium iodide for iodoform in equal molar ratios. Molecular analysis of these alternatives demonstrates comparable pH generation and antimicrobial activity, with sodium iodide providing similar iodine release characteristics while potentially reducing inflammatory responses compared to iodoform-based systems.

Structure

2D Structure

Properties

CAS No. |

72103-20-9 |

|---|---|

Molecular Formula |

CH3CaI3O2 |

Molecular Weight |

467.82 g/mol |

IUPAC Name |

calcium;iodoform;dihydroxide |

InChI |

InChI=1S/CHI3.Ca.2H2O/c2-1(3)4;;;/h1H;;2*1H2/q;+2;;/p-2 |

InChI Key |

WBIJXFKYMNAKET-UHFFFAOYSA-L |

SMILES |

C(I)(I)I.[OH-].[OH-].[Ca+2] |

Canonical SMILES |

C(I)(I)I.[OH-].[OH-].[Ca+2] |

Synonyms |

calcium hydroxide, iodoform, silicone oil drug combination Ultrapex Vitapex |

Origin of Product |

United States |

Scientific Research Applications

Clinical Applications

1. Pulpectomy in Primary Teeth

Vitapex is widely employed in pulpectomy procedures for primary teeth. A recent study analyzed 647 pulpectomies using this compound across various age groups (19–121 months) and reported a success rate of 88.9% at 12 months, which decreased to 68.1% at 24 months, stabilizing at 53.8% by the 36 to 60-month follow-up. Factors such as patient age and preoperative lesions significantly influenced the success rate and resorption patterns of this compound .

2. Treatment of Chronic Periapical Periodontitis

In a controlled study comparing this compound with zinc oxide-eugenol paste for chronic periapical periodontitis in deciduous teeth, the intervention group treated with this compound showed shorter restoration times and higher efficacy rates. The incidence of adverse reactions was also lower compared to the control group .

3. Apexification Procedures

This compound has demonstrated effectiveness in apexification procedures for permanent teeth with incompletely formed roots. A study indicated that this compound serves as a reliable filling material that promotes healing and root development in such cases .

Comparative Studies

1. This compound vs. Other Materials

Comparative studies have evaluated the clinical and radiographic success rates of this compound against other materials like 3Mix. In one study, both materials exhibited high clinical success rates (100% at 3 months), but this compound showed superior radiographic success (97.14% vs. 74.29% for 3Mix) at the same follow-up period .

2. Long-term Efficacy

A case series study focusing on long-term outcomes of this compound pulpectomy treatments revealed encouraging results, indicating that while initial success rates are high, long-term effectiveness may vary based on individual patient factors and treatment conditions .

Success Rates of this compound in Various Studies

Comparison with Similar Compounds

Key Findings:

- Short-term efficacy : At 6 months, Vitapex and CH show comparable success rates (this compound: 92% vs. CH: 86% radiographically; P=0.356) .

- Long-term superiority of this compound : By 12 months, this compound achieves 90% radiographic success vs. CH’s 70% (P<0.05), attributed to sustained antimicrobial action from iodoform .

- Resorption rates : this compound resorbs faster than CH, increasing risks of "hollow tube" formation and reinfection .

Clinical Recommendation : this compound is preferred for apexification requiring prolonged antimicrobial activity, while CH remains suitable for short-term applications.

Triple Antibiotic Paste (TAP)

Composition: Metronidazole, ciprofloxacin, and minocycline.

Key Findings:

- Antibacterial efficacy : TAP exhibits superior single-dose effectiveness (96% vs. This compound’s 86%; P<0.05) due to broader-spectrum antimicrobial action .

- Long-term parity : At 6–12 months, both materials show statistically similar success rates (TAP: 91% vs. This compound: 88%; P>0.05) .

- Safety : this compound avoids risks of tooth discoloration and antibiotic resistance associated with TAP .

Clinical Recommendation : TAP is optimal for heavily infected canals but requires cautious use in esthetic zones.

Mineral Trioxide Aggregate (MTA)

Composition : Tricalcium silicate, dicalcium silicate, and bismuth oxide.

Key Findings:

- Long-term superiority : Meta-analyses confirm MTA’s higher success rates at 12+ months (OR=3.09; 95% CI: 2.22–4.29) due to superior sealing and bioactive properties .

- Resorption resistance : MTA resorbs slower than this compound, reducing reinfection risks .

- Handling limitations : MTA’s longer setting time (~4 hours) complicates clinical use compared to this compound’s injectable format .

Clinical Recommendation : MTA is ideal for apexification in permanent teeth with severe infections, while this compound suits primary teeth with shorter retention needs.

Other Comparators

ApexCal (Calcium Hydroxide + Iodoform):

Endoflas (Zinc Oxide + Antibiotics):

- Limited data, but one study notes 80% success at 6 months vs. This compound’s 88.9% .

Camphor Phenol:

- Outperformed by this compound in antimicrobial efficacy (this compound reduces Enterococcus faecalis gelE expression by 60% vs. camphor phenol’s 40%; P<0.05) .

Data Tables

Table 1: Success Rates of this compound vs. Alternatives

Table 2: Composition and Resorption Rates

| Material | Key Components | Resorption Rate | Clinical Impact |

|---|---|---|---|

| This compound | Iodoform, Ca(OH)₂, silicone | High | Reinjection risk |

| MTA | Tricalcium silicate, Bi₂O₃ | Low | Stable seal |

| TAP | Antibiotics | Moderate | Discoloration |

Critical Considerations

Preparation Methods

Table 1: this compound Composition and Functional Roles

The silicone oil base ensures the paste remains pliable, allowing gradual resorption synchronized with root development in primary teeth.

Laboratory-Scale Preparation Protocols

Manual Mixing Technique

In experimental settings, this compound is prepared by homogenizing calcium hydroxide powder, iodoform crystals, and silicone oil on a glass plate using a sterilized spatula. A 1:1:1 ratio of iodoform, calcium hydroxide, and silicone oil is typically employed, though industrial formulations optimize this to 40.4:30.3:22.4 for enhanced stability. The mixture is vortexed for 60 seconds to achieve uniformity, followed by immediate transfer to sterile syringes to prevent contamination.

Industrial Manufacturing Process

Large-Scale Production

Industrial batches adhere to Good Manufacturing Practices (GMP), with automated systems ensuring precise component measurement. Calcium hydroxide and iodoform powders are sieved (particle size <50 µm) before blending with silicone oil in vacuum mixers to prevent air inclusion. The paste is loaded into pre-sterilized syringes (2g per unit) equipped with disposable tips for clinical application.

Quality Assurance Testing

-

Radiopacity : Measured against aluminum step wedges, this compound exhibits radiopacity equivalent to 4.5 mm Al, ensuring visibility on radiographs.

-

Viscosity : Controlled via silicone oil content; high-viscosity pastes (I30H) show lower solubility (12.3% mass loss) compared to low-viscosity variants (I30L: 18.7%).

-

pH Stability : The paste maintains a pH of 12.4–12.6 for 72 hours, critical for antimicrobial activity.

Physicochemical Properties and Performance

Solubility and Ion Release

This compound’s solubility is evaluated by immersing 1g samples in distilled water for 24 hours. Post-drying, mass loss is calculated as:

where = initial mass, = beaker mass, and = final mass. High silicone oil content reduces solubility, prolonging intracanal retention.

Table 2: Ion Release Profile of this compound (24-Hour Immersion)

| Ion | Concentration (ppm) | Method |

|---|---|---|

| Calcium (Ca²⁺) | 312.4 ± 18.7 | ICP-AES |

| Iodide (I⁻) | 29.1 ± 3.2 | Ion chromatography |

Ion release correlates with antimicrobial efficacy, particularly against Enterococcus faecalis (82.4% inhibition).

Comparative Analysis with Alternative Formulations

This compound vs. Zinc Oxide Eugenol (ZOE)

This compound demonstrates superior success rates (96.9% at 6 months) compared to ZOE (78.5%) due to its resorbability and biocompatibility. However, ZOE exhibits faster initial setting times (12 vs. 48 hours).

This compound vs. Sodium Iodide (NaI) Pastes

NaI pastes release higher iodide ions (45.6 ppm) but provoke greater cytotoxicity (cell viability: 67.3% vs. This compound’s 89.1%).

Advances in Formulation Optimization

Recent studies modulate silicone oil viscosity to balance handling and resorption. Low-viscosity pastes (I30L) enhance apical seepage but risk overextension, while high-viscosity variants (I30H) improve dimensional stability. Modifications with bioactive glass or chlorhexidine are under investigation to augment antibacterial properties .

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for evaluating Vitapex efficacy in pediatric pulpectomy clinical trials?

- Methodological Answer : Clinical trials should adopt retrospective or prospective cohort designs with inclusion criteria specifying patient age ranges (e.g., 19–121 months), preoperative radiographic assessments (e.g., periapical lesions, root resorption), and standardized follow-up periods (≥6 months). Radiographic success criteria include resolution of periapical lesions and absence of pathological root resorption . Studies should report outcomes using Kaplan-Meier survival analysis to account for time-dependent success rates and Cox regression for identifying confounding variables (e.g., age, preoperative pathology) .

Q. How does this compound compare to calcium hydroxide-based pastes in apexification for immature permanent teeth?

- Methodological Answer : Controlled trials should randomize patients into this compound and calcium hydroxide groups, with blinded radiographic assessments at 6–12 month intervals. Success metrics include root length elongation, apical closure, and absence of infection. For example, a study reported 91.43% success with this compound vs. 65.71% with calcium hydroxide, attributed to this compound’s sustained antimicrobial activity and biocompatibility . Meta-analyses should standardize outcome definitions (e.g., "success" vs. "improvement") to reduce heterogeneity in pooled results.

Q. What are the key radiographic indicators for assessing this compound resorption and its clinical implications?

- Methodological Answer : Serial periapical radiographs should quantify this compound resorption relative to physiological root resorption. Metrics include the percentage of root length with material loss (e.g., >50% resorption at 12 months) . Studies must distinguish between intracanal resorption (linked to bacterial reinfection) and extracanal resorption (e.g., overfilling beyond the apex), as the latter correlates with higher failure rates (HR = 1.57) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported this compound resorption rates and their impact on long-term outcomes?

- Methodological Answer : Discrepancies arise from variations in follow-up duration (e.g., 6–60 months) and sample selection (e.g., teeth with preoperative periapical lesions). To address this, use multivariate Cox regression to isolate variables like patient age and filling quality. For instance, resorption is faster in older children (36–72 months) and overfilled cases, but not directly linked to failure in adjusted analyses . Replicate studies with standardized resorption grading systems (e.g., 0–3 scales) and control for operator skill and final restoration timing .

Q. What experimental designs are optimal for analyzing time-dependent success rates of this compound pulpectomy?

- Methodological Answer : Survival analysis with staggered follow-up intervals (6, 12, 24, 36, 60 months) is critical. Kaplan-Meier curves in a retrospective study showed success rates declining from 88.9% at 12 months to 53.8% at 60 months, highlighting the need for long-term monitoring . Incorporate competing risks models to account for exfoliation of primary teeth and loss to follow-up. Sensitivity analyses should test assumptions about censored data .

Q. How do preoperative radiographic findings influence this compound pulpectomy failure rates?

- Methodological Answer : Preoperative periapical lesions and furcation involvement increase failure risk (HR = 2.1 and 1.8, respectively) . Researchers should stratify analyses by lesion type (e.g., radiolucency vs. widened periodontal ligament) and use logistic regression to adjust for confounding factors like intracanal medicaments (e.g., calcium hydroxide vs. none) . Blinded radiologists should classify lesions using standardized criteria (e.g., AAPD guidelines) to reduce interobserver variability.

Data Contradiction Analysis

Q. Why do some studies report no correlation between this compound resorption and failure, while others identify it as a critical factor?

- Methodological Answer : Contradictions stem from differing definitions of "failure" (e.g., radiographic progression vs. clinical symptoms) and resorption measurement protocols. For example, a study found resorption >50% increased failure risk, but only in univariate analysis; after adjusting for age and lesion severity, significance was lost . Future studies should predefine failure criteria and use time-to-event models to capture dynamic interactions between resorption and infection.

Methodological Recommendations

Q. What statistical approaches are recommended for multivariable analysis of this compound outcomes?

- Methodological Answer : Cox proportional hazards models are preferred for time-to-failure data, with covariates like age, preoperative pathology, and filling quality. For example, age 36–72 months increased failure risk by 2.3-fold vs. younger patients . Sensitivity analyses should test proportional hazards assumptions and include interaction terms (e.g., age × lesion type). Use Akaike’s Information Criterion (AIC) to optimize model fit .

Q. How should researchers control for operator-dependent variables in this compound studies?

- Methodological Answer : Stratify analyses by operator experience (e.g., resident vs. specialist) and use mixed-effects models to account for clustering by operator. Studies show no significant operator effect on success rates, but overfilling (linked to resorption) is more common among less-experienced clinicians . Standardize protocols for canal preparation and obturation, and conduct interrater reliability tests for radiographic assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.